Trp-Trp - 20696-60-0

Trp-Trp

Catalog Number: EVT-295475
CAS Number: 20696-60-0
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Biophysical studies: Investigating peptide-membrane interactions, peptide self-assembly, and protein folding [].
  • Biochemical studies: Exploring enzyme inhibition [, ], protein oxidation [], and peptide-DNA interactions [, , ].
  • Material science: Developing biocompatible hydrogels for drug delivery [, ].
Synthesis Analysis
  • Solid-phase peptide synthesis: This widely used technique allows for the stepwise addition of amino acids to a growing peptide chain on a solid support [].
  • Solution-phase peptide synthesis: This classical approach involves the coupling of amino acids in solution, often requiring more complex protection strategies [].

Specific details regarding the synthesis of H-Trp-Trp-OH are described in papers focusing on its derivatives and analogs [, , , , ].

Molecular Structure Analysis
  • Indole rings: These aromatic structures are responsible for H-Trp-Trp-OH's ability to participate in π-π stacking interactions, influencing its binding to various targets [, , , , ].
  • Peptide bond: This rigid planar structure constrains the conformational flexibility of the dipeptide [].
  • Free amino and carboxyl termini: These groups allow for further modifications and conjugation, expanding the potential applications of H-Trp-Trp-OH [, ].

Detailed structural analysis of H-Trp-Trp-OH and its derivatives has been performed using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling [, , , , ].

Mechanism of Action
  • Intercalation: H-Trp-Trp-OH can intercalate into DNA, potentially interfering with DNA replication and transcription [, ].
  • Receptor binding: H-Trp-Trp-OH and its derivatives can act as agonists or antagonists for various receptors, including bitter taste receptors (TAS2Rs) and formyl peptide receptors (FPRs) [, , , , ].
  • Enzyme inhibition: H-Trp-Trp-OH can inhibit enzymes, such as angiotensin I-converting enzyme (ACE), by interacting with their active sites [].
  • Self-assembly: H-Trp-Trp-OH can self-assemble into nanostructures, such as nanofibrils or nanorods, which can be exploited for drug delivery or material science applications [, ].
Physical and Chemical Properties Analysis
  • Peptide-membrane interactions: H-Trp-Trp-OH is used to study the interaction of peptides with lipid bilayers, providing insights into the behavior of membrane proteins and antimicrobial peptides [, , ].
  • Peptide self-assembly: The self-assembling properties of H-Trp-Trp-OH are exploited to design nanomaterials, hydrogels, and other supramolecular structures with potential applications in drug delivery and tissue engineering [, ].
  • Protein folding: Studying the conformational preferences and interactions of H-Trp-Trp-OH helps understand the factors influencing protein folding and stability [, ].
  • Enzyme inhibition: H-Trp-Trp-OH and its derivatives can inhibit enzymes like ACE, making them potential candidates for developing antihypertensive agents [].
  • Protein oxidation: Analyzing the oxidation products of H-Trp-Trp-OH provides valuable information about oxidative stress and its impact on protein structure and function [].
  • Peptide-DNA interactions: Investigating the interaction of H-Trp-Trp-OH with DNA reveals its potential as a DNA intercalator and its implications for antitumor activity [, ].

Material Science and Drug Delivery:

  • Biocompatible hydrogels: H-Trp-Trp-OH and its derivatives can form self-assembled hydrogels, which are promising materials for drug delivery and tissue engineering applications [, , ].
  • Antimicrobial peptide development: H-Trp-Trp-OH and its analogs can exhibit antimicrobial activity, making them potential candidates for developing novel antibiotics [, ].
Future Directions
  • Developing novel peptide-based therapeutics: Exploring the potential of H-Trp-Trp-OH and its analogs as therapeutic agents targeting specific receptors or enzymes [, , ].
  • Optimizing self-assembled peptide nanomaterials: Further investigating the self-assembly properties of H-Trp-Trp-OH to create advanced biomaterials with tailored functionalities for applications in drug delivery, tissue engineering, and biosensing [, ].
  • Understanding the role of Trp-Trp motifs in protein structure and function: Investigating the contribution of Trp-Trp pairs to protein folding, stability, and interactions with other molecules [, ].
  • Expanding the repertoire of chemical reactions involving H-Trp-Trp-OH: Exploring new chemical modifications and reactions involving H-Trp-Trp-OH to create novel compounds with desirable properties [, ].

N-Tryptophanyl-β-carboline-3-carboxylic Acid Benzyl Ester

    Compound Description: This compound served as a starting point for identifying the anti-tumoral pharmacophore Trp-Trp-OBzl. It exhibits anti-tumoral activity.

    Relevance: This compound shares the Trp-Trp structural motif with the target compound, Trp-Trp, and provides evidence for the anti-tumoral potential of this motif.

β-Carboline-3-carbonyltryptophan Benzyl Ester

    Compound Description: Similar to the previous compound, this β-carboline derivative contributed to identifying the Trp-Trp-OBzl pharmacophore and demonstrated anti-tumoral activity.

    Relevance: This compound shares the Trp-Trp structural motif with the target compound, Trp-Trp, further supporting the significance of this motif in anti-tumoral activity.

AA-Trp-Trp-OBzl Series

    Compound Description: This series comprises twenty compounds where various L-amino acids (AA) are attached to the N-terminus of the Trp-Trp-OBzl pharmacophore. Some compounds in this series exhibit potent anti-tumoral activity, surpassing cytarabine in some cases.

    Relevance: These compounds are direct analogs of the Trp-Trp dipeptide, modified with an N-terminal amino acid and a benzyl ester at the C-terminus. These modifications highlight the potential for enhancing the biological activity of the Trp-Trp motif through structural variations.

Asn-Trp-Trp-OBzl

    Compound Description: This specific compound within the AA-Trp-Trp-OBzl series exhibits anti-tumoral activity, likely due to its DNA intercalation properties.

    Relevance: This compound is a close analog of Trp-Trp with an asparagine residue at the N-terminus and a benzyl ester at the C-terminus. Its activity suggests that modifications to the Trp-Trp core structure can influence its interactions with biological targets.

Ethidium Bromide (EB)

    Compound Description: Ethidium Bromide is a fluorescent dye widely used to study DNA. Its fluorescence is enhanced upon intercalation between DNA base pairs.

    Relevance: This compound was used as a probe to investigate the interaction between Trp-Trp and DNA. The observed quenching of EB fluorescence in the presence of Trp-Trp suggests a competitive binding interaction for DNA, supporting the potential of Trp-Trp as a DNA intercalator.

H-Asp-Trp-OH, H-Glu-Trp-OH, H-Gly-Trp-OH

    Compound Description: These tryptophan-containing dipeptides were used in a study investigating the selective oligomerization of dipeptides within liposomes.

    Relevance: These dipeptides are structurally similar to Trp-Trp, with the second tryptophan replaced by aspartic acid, glutamic acid, or glycine. This comparison highlights the importance of the Trp-Trp sequence for specific binding and subsequent oligomerization in the liposome model.

Trp-Trp-Trp

    Compound Description: This tryptophan tripeptide exhibits enhanced binding to oligodeoxythymidylic acid compared to the Trp-Trp dipeptide.

    Relevance: This compound, containing an additional tryptophan residue compared to Trp-Trp, demonstrates the impact of peptide length on binding affinity. This observation suggests that increasing the number of tryptophan residues could potentially enhance the interactions of Trp-Trp with specific targets.

BOC-Tyr-Lys-Lys-Trp-Trp-NH2

    Compound Description: This hexapeptide exhibits μ opioid receptor antagonist properties.

    Relevance: This compound incorporates the Trp-Trp motif at its C-terminus, suggesting a potential role of this motif in interacting with opioid receptors. Further investigation of Trp-Trp analogs could provide insights into the structure-activity relationships of opioid peptides.

BOC-Tyr-Lys-Trp-Trp-NH2

    Compound Description: This tetrapeptide is an analog of BOC-Tyr-Lys-Lys-Trp-Trp-NH2, exhibiting enhanced κ receptor affinity and selectivity compared to its parent compound.

    Relevance: This compound, containing the Trp-Trp motif at its C-terminus, demonstrates that modifications to the peptide sequence can alter receptor selectivity, highlighting the potential of Trp-Trp analogs as pharmacological tools.

Z-Trp-Trp-OCH3, Z-Gly-Trp-Trp-OCH3, Z-Ser-Trp-Trp-OCH3

    Compound Description: These peptides, containing two tryptophan residues, were studied for their mass spectrometric fragmentation patterns.

    Relevance: These compounds, containing the Trp-Trp motif, provide insights into the fragmentation behavior of this dipeptide unit, which can be valuable for its identification and characterization in complex mixtures.

SWTWEGNKWTWK (WWWW)

    Compound Description: This peptide, known as Trpzip1, forms a β-hairpin structure stabilized by Trp-Trp interactions.

    Relevance: This peptide showcases the ability of the Trp-Trp motif to stabilize specific secondary structures, such as β-hairpins, which are essential for the biological activity of many proteins. Understanding the role of Trp-Trp in structure stabilization could be valuable for designing novel peptides with desired conformations.

    Compound Description: These peptides are analogs of Trpzip1 (WWWW) where one or two tryptophan residues are replaced by tyrosine, resulting in decreased β-hairpin stability compared to the parent peptide.

    Relevance: These mutants highlight the importance of the specific interactions between tryptophan residues for maintaining the β-hairpin structure in Trpzip1. Comparing the stability of these mutants with Trp-Trp provides insights into the structural requirements for its ability to stabilize peptide conformations.

Trp-Trp-Glu, Trp-Phe-Tyr, Phe-Trp-Trp, Tyr-Trp-Trp

    Compound Description: These tripeptides were identified as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). They exhibited favorable binding energies and interactions with the active site of PfDHFR.

    Relevance: These tripeptides, each incorporating the Trp-Trp motif, demonstrate its potential as a starting point for developing new antimalarial agents. Further exploration of Trp-Trp derivatives could lead to the identification of potent and selective PfDHFR inhibitors.

5-Bromotryptophan (5-BrTrp)

    Compound Description: 5-Bromotryptophan is a tryptophan derivative known for its potent antigelation activity against hemoglobin S, surpassing the activity of tryptophan itself.

    Relevance: This compound, structurally similar to tryptophan, highlights the potential of modifying the indole ring to enhance biological activity. Investigating dipeptides containing both tryptophan and 5-bromotryptophan could lead to the discovery of even more potent antigelation agents.

5-BrTrp-5-BrTrp

    Compound Description: This dipeptide, composed of two 5-bromotryptophan residues, exhibits the most potent antigelation activity against hemoglobin S among the tested compounds.

    Relevance: This compound, structurally related to Trp-Trp but with bromine substitutions on the indole rings, demonstrates a significant improvement in antigelation potency compared to Trp-Trp and even 5-BrTrp alone. This finding suggests a synergistic effect of the bromine substitution and the dipeptide structure, making it a promising lead compound for treating sickle cell anemia.

5-BrTrp-Trp and Trp-5-BrTrp

    Compound Description: These dipeptides contain both 5-bromotryptophan and tryptophan. 5-BrTrp-Trp exhibits higher antigelation potency than Trp-5-BrTrp, although both are less active than 5-BrTrp-5-BrTrp.

    Relevance: Comparing these compounds to Trp-Trp and 5-BrTrp-5-BrTrp provides insights into the structure-activity relationships of these antigelation agents. The position of the bromine substitution within the dipeptide sequence affects the potency, suggesting specific interactions with the target are crucial for optimal activity.

(t-Butyloxycarbonyl)-tryptophan-tryptophan (Boc-Trp-Trp)

    Compound Description: This protected dipeptide was used in studies investigating the air/water interfacial properties of tryptophan derivatives.

    Relevance: This protected form of Trp-Trp helps to understand how the dipeptide interacts with interfaces and how its conformation influences its behavior in different environments.

p-Boc-Trp-Trp-NH(CH2)6NH-PO(ONH4)-O-Ph131I

    Compound Description: This radiolabeled analog of Trp-Trp was investigated for its potential as a radiopharmaceutical agent, demonstrating lipophilicity and relatively low toxicity.

    Relevance: This analog showcases the potential for modifying Trp-Trp to create targeted imaging agents, highlighting the versatility of the dipeptide as a scaffold for pharmaceutical development.

Cihunamides A-D

    Compound Description: Cihunamides are a family of naturally occurring cyclic peptides with antibacterial activity. They contain a unique C-N linkage between two tryptophan units within a tetrapeptide core structure (WNIW, where W represents tryptophan, N represents asparagine, and I represents isoleucine).

    Relevance: Cihunamides highlight the potential of enzymatic modifications to generate diverse structures and bioactivities from Trp-Trp-containing peptides. They belong to a newly proposed RiPP family called "bitryptides," emphasizing the significance of the Trp-Trp linkage in natural product biosynthesis.

C12-Orn-Orn-Trp-Trp-NH2

    Compound Description: This lipopeptide, incorporating the Trp-Trp motif at its C-terminus, demonstrated effectiveness in preventing the adherence of Staphylococcus epidermidis to biomaterials.

    Relevance: This compound exemplifies the potential of utilizing the Trp-Trp motif in developing anti-biofilm agents, expanding its potential applications in combating bacterial infections.

Cyclo(Trp-Trp)

    Compound Description: This cyclic dipeptide exhibits both antimicrobial and antifungal properties, as well as potential to enhance the maturation of gastrointestinal cells.

    Relevance: This cyclic analog of Trp-Trp demonstrates that cyclization can significantly impact the biological activity of the dipeptide, making it a promising scaffold for designing novel therapeutics.

X-Indolicidin

    Compound Description: This indolicidin analog contains a single cross-link between the Trp-6 and Trp-9 residues, resulting in increased protease stability without compromising its antimicrobial activity.

    Relevance: X-Indolicidin highlights the potential of introducing intramolecular crosslinks within Trp-Trp-containing peptides to improve their stability while preserving their biological activity. It suggests a promising strategy for developing more stable and effective antimicrobial agents.

Ala-Trp-Trp, Ile-Trp-Trp, and Trp-Leu

    Compound Description: These tripeptides, all containing the Trp-Trp motif, were identified as potent inhibitors of angiotensin I-converting enzyme (ACE) from cobia skin hydrolysates.

    Relevance: These peptides, particularly Ala-Trp-Trp and Ile-Trp-Trp, exhibit significant ACE inhibitory activity, suggesting their potential as antihypertensive agents. This finding emphasizes the diverse biological activities associated with Trp-Trp-containing peptides and their potential applications in treating various diseases.

Properties

CAS Number

20696-60-0

Product Name

Trp-Trp

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H22N4O3/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29)/t17-,20-/m0/s1

InChI Key

NQIHMZLGCZNZBN-PXNSSMCTSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N

Synonyms

1-tryptophan-1-tryptophan
Trp-Trp
tryptophan-tryptophan
tryptophyl-tryptophan
tryptophyltryptophan

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.